8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that contains both chlorine and iodine atoms.
Preparation Methods
The synthesis of 8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine include other halogenated pyrido[2,3-b][1,4]oxazines. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. Examples include:
- 8-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde .
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and application.
Properties
Molecular Formula |
C7H6ClIN2O |
---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
8-chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H6ClIN2O/c8-5-4(9)3-11-7-6(5)10-1-2-12-7/h3,10H,1-2H2 |
InChI Key |
ZHGUGGYPIQJWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC=C(C(=C2N1)Cl)I |
Origin of Product |
United States |
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